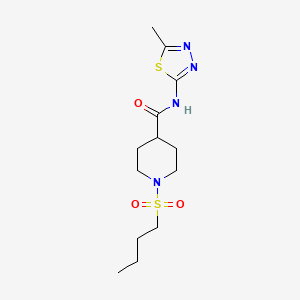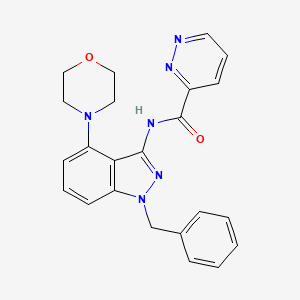
1-(丁基磺酰基)-N-(5-甲基-1,3,4-噻二唑-2-基)-4-哌啶甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives similar to 1-(butylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide involves several key steps, including the formation of the thiadiazol moiety and its further modification. For example, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives were synthesized and showed high activity against Gram-positive bacteria, indicating the critical role of the thiadiazol and sulfonyl moieties in biological activity (Foroumadi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 1-(butylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide is crucial for their biological activity. For instance, the crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide revealed that the planes of the acetamide and 1,3,4-thiadiazole units are twisted, with significant hydrogen bonding contributing to stability (Ismailova et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of thiadiazole derivatives are influenced by their functional groups. The introduction of sulfonyl and piperidine groups can significantly impact the compound's reactivity and interaction with biological targets. For example, N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can lead to selective ligands with distinct pharmacological profiles, as seen in compounds designed for CNS disorders treatment (Canale et al., 2016).
科学研究应用
抗菌和抗真菌特性
研究表明,磺酰基取代含氮杂环体系的衍生物(包括类似于1-(丁基磺酰基)-N-(5-甲基-1,3,4-噻二唑-2-基)-4-哌啶甲酰胺的化合物)对革兰氏阳性菌和革兰氏阴性菌均表现出敏感性,并且对白色念珠菌具有抗真菌活性。一种这样的化合物已显示出很高的抗菌活性,表明在该领域有进一步研究的潜力 (Kobzar, Sych, & Perekhoda, 2019).
抗抑郁和认知特性
(芳氧基)乙基哌啶的芳基磺酰胺衍生物中磺酰胺部分的 N-烷基化已显示出设计选择性 5-HT7 受体配体或多功能剂的潜力。这与将多药理学方法扩展到治疗中枢神经系统疾病等复杂疾病有关。在此背景下合成的化合物已显示出明显的抗抑郁样和促认知特性,有必要进一步探索 N-烷基芳基磺酰胺的治疗用途 (Canale et al., 2016).
抗癌潜力
一项研究重点关注哌啶-4-羧酸乙酯附着的 1,3,4-恶二唑杂化物,合成它们以评估它们作为抗癌剂。这些化合物显示出作为抗癌剂的显着潜力,某些衍生物表现出比参考药物更强的活性。这表明在抗癌治疗中进行进一步研究是一个有希望的途径 (Rehman et al., 2018).
碳酸酐酶抑制
已研究了类似于1-(丁基磺酰基)-N-(5-甲基-1,3,4-噻二唑-2-基)-4-哌啶甲酰胺的化合物对人碳酸酐酶同工酶的抑制作用。研究结果表明,这些化合物可以有效抑制各种同工酶,表明在治疗与这些酶相关的疾病中具有潜在应用 (Alafeefy et al., 2015).
属性
IUPAC Name |
1-butylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S2/c1-3-4-9-22(19,20)17-7-5-11(6-8-17)12(18)14-13-16-15-10(2)21-13/h11H,3-9H2,1-2H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWDMXUTZVXWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)
![N-[(3R*,4R*)-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-4-yl]nicotinamide](/img/structure/B5603757.png)

![N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603772.png)

![({4-ethyl-5-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603778.png)
![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B5603780.png)
![(4aR*,7aS*)-1-acetyl-4-{[(2-methylphenyl)thio]acetyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5603790.png)
![ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5603799.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5603811.png)

![methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5603826.png)
![{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5603848.png)